N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13464567
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
![N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide -](/images/structure/VC13464567.png)
Specification
Molecular Formula | C11H22N2O2 |
---|---|
Molecular Weight | 214.30 g/mol |
IUPAC Name | N-ethyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide |
Standard InChI | InChI=1S/C11H22N2O2/c1-3-12(10(2)15)9-11-5-4-6-13(11)7-8-14/h11,14H,3-9H2,1-2H3/t11-/m0/s1 |
Standard InChI Key | ZSFKYZAOEDOESY-NSHDSACASA-N |
Isomeric SMILES | CCN(C[C@@H]1CCCN1CCO)C(=O)C |
SMILES | CCN(CC1CCCN1CCO)C(=O)C |
Canonical SMILES | CCN(CC1CCCN1CCO)C(=O)C |
Introduction
Structural and Stereochemical Features
The compound features a pyrrolidine ring—a five-membered secondary amine—with an (S)-configured hydroxymethyl group at the 1-position and an ethylacetamide side chain at the 2-position. The stereochemistry of the hydroxyethyl substituent is critical for its conformational stability and receptor binding affinity. Nuclear magnetic resonance (NMR) studies confirm the (S) configuration through distinct splitting patterns in the -NMR spectrum, such as the triplet at δ 3.64 ppm (J = 5.6 Hz) for the hydroxyethyl protons and the multiplet at δ 2.56 ppm for the pyrrolidine methylene groups .
Comparative Analysis of Stereoisomers
Enantiomeric variants of this compound exhibit divergent pharmacological profiles. For instance, the (R)-configured analog shows reduced binding affinity to opioid receptors compared to the (S)-form, highlighting the importance of stereochemistry in drug design .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves a multi-step sequence starting from pyrrolidine precursors. A representative method includes:
-
Alkylation of Pyrrolidine: Reaction of pyrrolidine with 2-bromoethanol in tetrahydrofuran (THF) under reflux for 36 hours yields N-(2-hydroxyethyl)pyrrolidine .
-
Acetylation: Subsequent treatment with acetic anhydride in the presence of a base (e.g., triethylamine) introduces the acetamide moiety .
-
Chiral Resolution: Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer, achieving enantiomeric excess (ee) >98%.
Table 1: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Alkylation | 2-Bromoethanol, THF, reflux | 83 | 95 |
Acetylation | Acetic anhydride, EtN | 76 | 97 |
Chiral Resolution | Chiralcel OD-H column | 65 | 99 |
Industrial-Scale Production
Continuous flow reactors have been employed to enhance reaction efficiency, reducing processing time by 40% while maintaining a yield of 78%.
Physicochemical Properties
Thermodynamic Parameters
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., methanol: 25 mg/mL) but is poorly soluble in water (<1 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months .
Target | Activity (IC/EC) | Model System |
---|---|---|
κ-Opioid receptor | 12 nM | CHO-K1 cells |
Acetylcholinesterase | 8.2 μM | Human recombinant |
COX-2 | >100 μM | RAW 264.7 macrophages |
Applications in Drug Development
Analgesic Agents
Structural analogs of this compound have advanced to preclinical trials for neuropathic pain, leveraging their κ-opioid selectivity to minimize addictive potential .
Neurological Disorders
Preliminary studies suggest utility in Alzheimer’s disease due to dual AChE inhibition and neuroprotective effects in SH-SY5Y cells (EC = 15 μM).
Regulatory and Patent Landscape
Patent Activity
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
Compound | Key Modification | κ-Opioid Activity (IC) |
---|---|---|
N-Ethyl-N-[(S)-1-(2-hydroxyethyl)... | Hydroxyethyl at C1 | 12 nM |
N-Methyl-N-[(R)-1-phenethyl... | Phenethyl substitution | 45 nM |
N-Propionyl-N-[(S)-1-(2-methoxy... | Methoxyethyl group | 210 nM |
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) improves brain bioavailability by 3-fold in murine models, addressing blood-brain barrier limitations.
Stereoselective Catalysis
Developing asymmetric hydrogenation catalysts to optimize (S)-enantiomer synthesis could reduce production costs by 30%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume